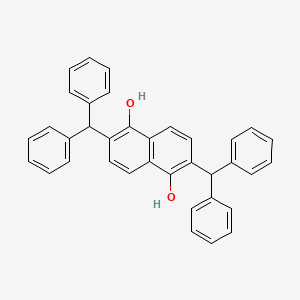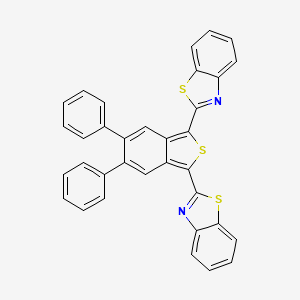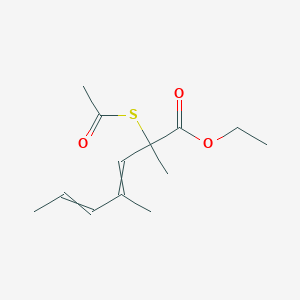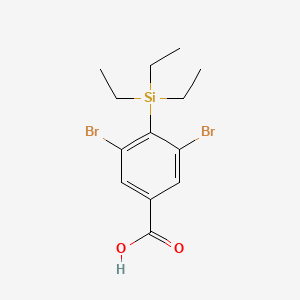![molecular formula C19H38O2Si B12590616 4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one CAS No. 647375-98-2](/img/structure/B12590616.png)
4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one is an organic compound with the molecular formula C19H38O2Si. It is a colorless liquid that is soluble in organic solvents such as alcohols, ethers, and ketones. This compound is primarily used as a reagent in organic synthesis, where it serves as an intermediate for the preparation of various organic compounds.
Vorbereitungsmethoden
The synthesis of 4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one typically involves the reaction of pent-3-en-2-one with dodecyl(dimethyl)silyl chloride in the presence of a base such as sodium carbonate. The reaction proceeds as follows:
Reactants: Pent-3-en-2-one and dodecyl(dimethyl)silyl chloride.
Conditions: The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Procedure: The reactants are mixed in the presence of sodium carbonate, and the mixture is stirred for several hours.
Purification: The resulting product is purified by distillation or chromatography to obtain pure this compound.
Analyse Chemischer Reaktionen
4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The silyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Hydrolysis: The compound can be hydrolyzed to form the corresponding alcohol and silanol in the presence of water and an acid or base.
Wissenschaftliche Forschungsanwendungen
4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one involves its ability to act as a nucleophile or electrophile in various chemical reactions. The silyl group enhances the reactivity of the compound by stabilizing the transition state and facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the functional groups present in the compound.
Vergleich Mit ähnlichen Verbindungen
4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one can be compared with other similar compounds such as:
4-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-en-2-one: This compound has a tert-butyl group instead of a dodecyl group, which affects its reactivity and solubility.
4-{[Trimethylsilyl]oxy}pent-3-en-2-one: This compound has a trimethylsilyl group, which makes it less bulky and more reactive compared to the dodecyl derivative.
4-{[Phenyl(dimethyl)silyl]oxy}pent-3-en-2-one: This compound has a phenyl group, which introduces aromaticity and affects the compound’s electronic properties.
The uniqueness of this compound lies in its long dodecyl chain, which imparts specific physical and chemical properties, making it suitable for applications requiring hydrophobicity and steric bulk.
Eigenschaften
CAS-Nummer |
647375-98-2 |
|---|---|
Molekularformel |
C19H38O2Si |
Molekulargewicht |
326.6 g/mol |
IUPAC-Name |
4-[dodecyl(dimethyl)silyl]oxypent-3-en-2-one |
InChI |
InChI=1S/C19H38O2Si/c1-6-7-8-9-10-11-12-13-14-15-16-22(4,5)21-19(3)17-18(2)20/h17H,6-16H2,1-5H3 |
InChI-Schlüssel |
RYAGDCRQGXWVMA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC[Si](C)(C)OC(=CC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(Propan-2-yl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B12590544.png)



![2,2'-(1,10-Phenanthroline-2,9-diyl)bis[N-(2,4-dinitrophenyl)acetamide]](/img/structure/B12590580.png)

![Acetic acid--[(2S,3S)-3-methyloxiran-2-yl]methanol (1/1)](/img/structure/B12590592.png)




![N-Benzo[1,3]dioxol-5-ylmethyl-2-(benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-acetamide](/img/structure/B12590625.png)
![4-Decyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B12590630.png)
